molecular formula C9H14N2O B14209115 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 918428-11-2

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14209115
CAS No.: 918428-11-2
M. Wt: 166.22 g/mol
InChI Key: YPZQKDRMQRPSDY-UHFFFAOYSA-N
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Description

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes both amino and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an appropriate amine under controlled conditions to introduce the amino group. The enone functionality can be introduced through subsequent reactions involving oxidation or dehydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated amines.

Scientific Research Applications

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the enone group can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propene: Shares the amino and enone functionalities but has a simpler structure.

    2-Propen-1-amine: Similar in having an amino group attached to a propene chain.

Uniqueness

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is unique due to its cyclohexenone core, which provides additional stability and reactivity compared to simpler analogs

Properties

CAS No.

918428-11-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-(1-aminoprop-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14N2O/c1-2-6(10)9-7(11)4-3-5-8(9)12/h2,6H,1,3-5,10-11H2

InChI Key

YPZQKDRMQRPSDY-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(CCCC1=O)N)N

Origin of Product

United States

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